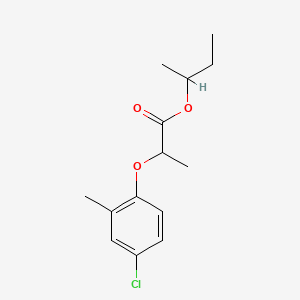

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

Beschreibung

Eigenschaften

CAS-Nummer |

94386-45-5 |

|---|---|

Molekularformel |

C14H19ClO3 |

Molekulargewicht |

270.75 g/mol |

IUPAC-Name |

butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3 |

InChI-Schlüssel |

JNJWTHMHROHMGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Herkunft des Produkts |

United States |

The Pro-Herbicide Paradigm: Structural, Mechanistic, and Analytical Profiling of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

Executive Summary

In modern agrochemical formulation, the efficacy of an active pharmaceutical or herbicidal ingredient is often limited not by its intrinsic receptor affinity, but by its pharmacokinetic ability to reach the target site. 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate —commonly known as mecoprop sec-butyl ester—is a masterclass in pro-herbicide design. By masking the polar carboxylic acid moiety of the synthetic auxin mecoprop with a sec-butyl group, formulation chemists dramatically increase the molecule's lipophilicity. This structural modification allows the compound to bypass the waxy cuticular barrier of broadleaf weeds. Once internalized, endogenous plant enzymes cleave the ester bond, unleashing the active acid to hijack the plant's hormonal signaling pathways.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its TIR1/AFB-mediated mechanism of action, and the self-validating protocols required for its synthesis and analytical quantification.

Physicochemical Properties & Structural Rationale

The free acid form of mecoprop is highly polar, which thermodynamically restricts its partitioning into the lipophilic, waxy cuticles of target dicotyledonous leaves. Esterification with sec-butanol increases the octanol-water partition coefficient (logP), creating a highly lipophilic "pro-herbicide."

The quantitative structural and physical data for the sec-butyl ester derivative are summarized below, grounded by chemical registry data from 1[1].

| Property | Value |

| IUPAC Name | 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate |

| Common Synonyms | Mecoprop sec-butyl ester, CMPP sec-butyl ester |

| CAS Registry Number | 94386-45-5 |

| Molecular Formula | C14H19ClO3 |

| Molecular Weight | 270.75 g/mol |

| Herbicide Class | Phenoxyalkanoic acid ester (Synthetic Auxin) |

| Primary Target | Broadleaf weeds (Dicotyledons) |

Mechanism of Action: The Auxin Mimicry Pathway

The lethality of mecoprop sec-butyl ester relies on a two-step biochemical cascade: cuticular penetration followed by enzymatic bioactivation.

Step 1: In Planta Hydrolysis Upon application, the lipophilic ester rapidly diffuses across the leaf cuticle. Once inside the aqueous apoplastic and symplastic spaces, non-specific plant serine hydrolases and carboxylesterases (such as AtCXE12) rapidly hydrolyze the ester bond, as demonstrated in plant proteomics studies by 2[2]. This cleavage releases sec-butanol and the herbicidally active mecoprop acid directly at the site of action.

Step 2: TIR1/AFB Co-Receptor Hijacking The released mecoprop acid acts as a synthetic mimic of Indole-3-Acetic Acid (IAA). It binds to the TIR1/AFB F-box proteins, which are core components of the SCF E3 ubiquitin ligase complex[3]. Crucially, the synthetic auxin acts as a "molecular glue," massively stabilizing the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins, a mechanism extensively mapped by researchers in 4[4].

This forced interaction leads to the rapid ubiquitination and 26S proteasome-mediated degradation of the Aux/IAA repressors. The destruction of these repressors unleashes Auxin Response Factors (ARFs) . Because the synthetic auxin is not easily regulated by the plant's natural homeostasis mechanisms, the ARFs trigger a runaway transcriptional cascade. This results in unsustainable cell elongation, epinasty, vascular tissue rupture, and ultimately, plant death[3].

Signaling cascade of mecoprop sec-butyl ester from in planta hydrolysis to ARF de-repression.

Synthesis Chemistry: Thermodynamic Control

The synthesis of 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is achieved via a classic Fischer esterification, reacting mecoprop acid with sec-butanol. Because esterification is an equilibrium reaction, strict thermodynamic control is required to drive the reaction to completion.

Self-Validating Synthesis Protocol

-

Reagents: Combine 1.0 equivalent of mecoprop acid with 3.0 equivalents of sec-butanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.

-

Reflux & Water Removal: Attach a Dean-Stark apparatus filled with a solvent like toluene to form an azeotrope with the generated water. Heat the mixture to reflux (approx. 110°C).

-

Self-Validating Control: The reaction progress is self-validating via the Dean-Stark trap. For a 1-molar scale reaction, the theoretical yield of water is exactly 18 mL. The cessation of water accumulation in the trap provides a real-time, visual confirmation that the thermodynamic equilibrium has been fully driven to the ester product.

-

Purification: Wash the organic layer with saturated NaHCO3 to remove the acid catalyst and unreacted mecoprop acid, followed by vacuum distillation to yield the pure sec-butyl ester.

Workflow of Fischer esterification utilizing a Dean-Stark apparatus for thermodynamic control.

Analytical Methodology: Matrix Extraction and LC-MS/MS

Quantifying mecoprop sec-butyl ester in complex environmental or agricultural matrices (soil, plant tissue) requires robust sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for this extraction, as outlined by analytical suppliers like 5[5].

Causality in Sorbent Selection

A critical distinction in this protocol is the choice of cleanup sorbent. Because the target analyte is the neutral sec-butyl ester rather than the free mecoprop acid, Primary Secondary Amine (PSA) sorbent can be safely utilized during the dispersive Solid Phase Extraction (dSPE) step. PSA effectively binds and removes endogenous plant organic acids (e.g., citric and malic acid) without retaining the esterified analyte. If one were attempting to extract the free mecoprop acid, PSA would erroneously bind the target analyte, causing severe recovery losses.

Step-by-Step QuEChERS Protocol

-

Homogenization & Spiking: Weigh 10 g of homogenized matrix into a 50 mL centrifuge tube.

-

Self-Validating Control: Spike the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as Mecoprop-d3 sec-butyl ester. Comparing the IS peak area in the final chromatogram against a neat solvent standard mathematically validates the extraction efficiency and quantifies any matrix-induced ion suppression.

-

-

Extraction: Add 10 mL of LC-MS grade acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add QuEChERS partitioning salts (4 g MgSO4, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)[5]. Shake vigorously and centrifuge at ≥3000 x g for 5 minutes to force phase separation.

-

dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4 (to remove residual water) and 50 mg PSA (to remove organic acids)[5]. Vortex for 30 seconds and centrifuge.

-

Concentration: Evaporate the supernatant under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Quantification: Inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions of the ester.

Step-by-step QuEChERS extraction and LC-MS/MS analytical workflow for ester quantification.

Sources

- 1. 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate CAS#: 94386-45-5 [m.chemicalbook.com]

- 2. Plant carboxylesterases involved in pesticide hydrolysis [etheses.durham.ac.uk]

- 3. journals.biologists.com [journals.biologists.com]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mecoprop-P | 16484-77-8 | Benchchem [benchchem.com]

Technical Whitepaper: 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 94386-45-5)

Executive Summary

In the fields of agrochemistry and rational drug design, the modification of active pharmaceutical or agrochemical ingredients (APIs) into lipophilic esters is a foundational strategy for overcoming biological barriers. 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate —commonly known as Mecoprop sec-butyl ester—is a prime example of this "prodrug" approach [1]. By masking the polar carboxylic acid of the synthetic auxin Mecoprop (MCPP) with a sec-butyl group, researchers dramatically increase the molecule's partition coefficient (logP). This modification facilitates rapid penetration through waxy plant cuticles before endogenous esterases hydrolyze the compound back into its active, receptor-binding acid form.

This guide provides an in-depth technical analysis of this compound's chemical identifiers, its synthesis via Solid-Liquid Phase Transfer Catalysis (S-L PTC), and the mechanistic pathways governing its biological activity.

Chemical Identity & Structural Descriptors

Accurate identification is critical for regulatory compliance and analytical verification. The compound is an esterified derivative of the phenoxypropionic acid class. Below is a consolidated table of its core chemical identifiers and physicochemical properties [1, 2].

| Descriptor | Value |

| IUPAC Name | 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate |

| Common Synonyms | Mecoprop sec-butyl ester; Mecoprop 1-methylpropyl ester |

| CAS Registry Number | 94386-45-5 |

| EINECS Number | 305-268-5 |

| Molecular Formula | C₁₄H₁₉ClO₃ |

| Molecular Weight | 270.75 g/mol |

| Structural Class | Chlorophenoxy Herbicide / Synthetic Auxin Ester |

Synthesis Methodology: Solid-Liquid Phase Transfer Catalysis (S-L PTC)

Historically, the esterification of phenoxy acids relied on strong aqueous bases and mineral acids, generating significant hazardous waste. Modern synthesis of Mecoprop esters employs Solid-Liquid Phase Transfer Catalysis (S-L PTC) , a highly efficient, waste-reducing methodology that provides near 100% selectivity [3].

Causality of Experimental Choices

-

Catalyst System (K₂CO₃ / TBAB): Potassium carbonate (K₂CO₃) is selected as a mild solid base to deprotonate the Mecoprop acid without degrading the ester product, a common side-effect of strong aqueous bases like NaOH. Tetrabutylammonium bromide (TBAB) acts as the phase transfer catalyst, shuttling the reactive phenoxypropionate anion into the organic phase.

-

Solvent (Toluene): Toluene is chosen because its boiling point (110.6 °C) comfortably accommodates the optimal reaction temperature (100 °C) while providing excellent phase-separation characteristics during the final aqueous workup.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; the reaction progression is intrinsically tied to in-process Gas Chromatography (GC) monitoring, ensuring the workflow only advances when specific kinetic milestones are met.

Step 1: Reagent Preparation & Initiation

-

Charge a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer with 0.1 mol of Mecoprop acid and 150 mL of toluene.

-

Add 0.12 mol of 2-butanol (sec-butyl alcohol) to the mixture. Rationale: A slight molar excess of the alcohol drives the equilibrium toward ester formation.

-

Introduce 0.15 mol of finely powdered anhydrous K₂CO₃ and 0.01 mol of TBAB.

Step 2: Thermal Activation & Kinetic Monitoring 4. Elevate the temperature to 100 °C under continuous agitation (800 rpm) to prevent the solid K₂CO₃ from settling, ensuring maximum surface area for the solid-liquid interface. 5. Validation Loop: Extract 0.5 mL aliquots every 30 minutes. Quench with dilute HCl and analyze via GC (Flame Ionization Detector). The system is validated to proceed to Step 3 only when the GC chromatogram confirms >95% conversion of the Mecoprop acid peak into the ester peak.

Step 3: Isolation and Purification 6. Cool the reaction mixture to room temperature. Filter the mixture under a vacuum to remove the solid co-products (unreacted K₂CO₃ and precipitated salts). 7. Wash the organic toluene layer twice with 50 mL of distilled water to remove residual TBAB catalyst. Rationale: TBAB is highly water-soluble; phase separation inherently purifies the organic product. 8. Evaporate the toluene under reduced pressure using a rotary evaporator to yield the highly pure (>95%) 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate as a viscous liquid.

Fig 1: Solid-Liquid Phase Transfer Catalysis workflow for Mecoprop sec-butyl ester synthesis.

Mechanism of Action: The "Prodrug" Signaling Pathway

While 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is technically an herbicide, its mechanism of action is studied extensively by toxicologists and drug developers as a model for ester-based prodrug delivery and targeted protein degradation.

Once the highly lipophilic ester bypasses the protective waxy cuticle of the target organism, it is biologically inert until activated. Endogenous non-specific esterases cleave the sec-butyl group, releasing the active Mecoprop acid.

The active acid functions as a potent mimic of Indole-3-acetic acid (IAA), the natural plant hormone (auxin). It binds to the TIR1/AFB F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding drastically increases the affinity of the SCF complex for Aux/IAA repressor proteins , leading to their rapid ubiquitination and subsequent destruction by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), triggering a lethal cascade of aberrant gene expression, massive ethylene/abscisic acid (ABA) biosynthesis, and ultimate tissue necrosis.

Fig 2: Prodrug activation and synthetic auxin signaling pathway leading to targeted cell death.

References

-

Yadav, G.D., & Deshmukh, G.P. (2017). "Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K₂CO₃ as base and development of new kinetic model involving liquid product and two solid co-products." Journal of Chemical Sciences, 129(11), 1677-1685. Available at:[Link]

Stereoisomerism of "Mecoprop-P-isobutyl" and herbicidal activity

Title: Stereochemical Architecture and Herbicidal Activity of Mecoprop-P-isobutyl: A Technical Whitepaper

Executive Overview

Mecoprop-P-isobutyl is a highly selective, systemic post-emergence herbicide belonging to the phenoxyalkanoic acid class. While historical formulations of mecoprop were deployed as racemic mixtures, modern agrochemical engineering has shifted toward enantiopure formulations to maximize efficacy and minimize environmental load[1][2]. This whitepaper elucidates the stereoisomerism of the isobutyl ester of Mecoprop-P, its synthetic auxin mechanism of action, and the analytical protocols required to validate its enantiomeric purity and biological activity.

Stereochemical Architecture and Pharmacokinetics

Mecoprop exhibits optical isomerism due to a single chiral center at the alpha-carbon of the propanoate moiety[3]. The legacy racemic mixture consists of equimolar amounts of the (R)-(+)-enantiomer and the (S)-(-)-enantiomer. However, biological activity in this class is highly stereospecific: the (R)-enantiomer (Mecoprop-P) is the active eutomer, while the (S)-enantiomer is virtually inactive and has been shown to act as a competitive anti-auxin[1][4].

Mecoprop-P-isobutyl is synthesized to be enantiopure at this alpha-carbon[3]. The esterification of Mecoprop-P with isobutanol serves a critical pharmacokinetic purpose. The free carboxylic acid form of Mecoprop-P is highly polar, which limits its ability to penetrate the lipophilic, waxy cuticle of target broadleaf weeds. By converting the acid to an isobutyl ester, the lipophilicity is significantly increased (XLogP3 ≈ 4.8)[5]. Upon absorption, endogenous plant esterases rapidly hydrolyze the ester bond, liberating the active (R)-mecoprop acid within the plant tissues. The industrial esterification process must be strictly controlled (optimizing temperature, solvent, and catalyst) to prevent the racemization of the chiral center[3].

Mechanism of Action: Synthetic Auxin Mimicry

Once the active (R)-mecoprop acid is released in planta, it acts as a synthetic mimic of indole-3-acetic acid (IAA), the natural plant auxin[6]. The stereospecificity is crucial here; the (R)-configuration perfectly aligns with the binding pocket of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptor complex[6][7].

Binding to TIR1/AFB initiates a rapid signaling cascade. It promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors[6]. The removal of these repressors frees Auxin Response Factors (ARFs), leading to the unregulated transcription of auxin-responsive genes. A primary downstream consequence is the massive upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, driving the overproduction of ethylene and reactive oxygen species (ROS)[6]. This results in epinasty, vascular tissue disruption, chloroplast damage, and ultimate plant death[6][7].

Fig 1: Mecoprop-P-isobutyl TIR1/AFB Auxin Signaling and Degradation Pathway

Quantitative Efficacy and Stereoisomeric Properties

The divergence in biological activity between the enantiomers necessitates the use of the purified (R)-isomer to prevent environmental contamination with inactive distomers[2][4]. The table below summarizes the critical differences between the stereoisomers and the isobutyl ester derivative.

| Stereoisomer / Derivative | Configuration | Herbicidal Activity | XLogP3 | Key Characteristic |

| Mecoprop (Racemic) | (R,S)-mixture | Moderate | ~3.2 (acid) | Contains 50% inactive distomer load. |

| Mecoprop-P (Acid) | (R)-(+) | High (Eutomer) | ~3.2 | Active principle, but poor cuticular penetration. |

| S-Mecoprop | (S)-(-) | Inactive / Anti-auxin | ~3.2 | Competes for binding without receptor activation. |

| Mecoprop-P-isobutyl | (R)-(+) | High (Systemic) | 4.8 | High lipophilicity, rapid foliar uptake. |

Experimental Protocols: Validating Purity and Efficacy

To ensure the integrity of Mecoprop-P-isobutyl formulations, rigorous analytical and biological validation is required. Standard achiral chromatography cannot distinguish between enantiomers; thus, specialized chiral stationary phases are mandatory[2].

Protocol 1: Chiral HPLC-MS/MS for Enantiomeric Excess (ee%)

Objective : To quantify the enantiomeric purity of Mecoprop-P-isobutyl and detect any (S)-isomer impurities resulting from racemization during esterification.

-

Sample Extraction : Homogenize the formulated product or treated plant tissue. Extract with a non-polar solvent (e.g., hexane/ethyl acetate) to isolate the lipophilic ester.

-

Solid Phase Extraction (SPE) : Pass the extract through a silica-based SPE cartridge.

-

Causality: Plant matrices contain high levels of chlorophyll and lipids that cause severe ion suppression in MS/MS. Silica-based SPE retains these interferences while allowing the target ester to elute, ensuring a high signal-to-noise ratio[6].

-

-

Chromatographic Separation : Inject the purified extract into an HPLC system equipped with a chiral column (e.g., derivatized amylose or cellulose stationary phase).

-

Causality: Enantiomers possess identical physicochemical properties in achiral environments. The derivatized amylose/cellulose stationary phase creates transient diastereomeric complexes with the (R) and (S) isomers[2]. The difference in the free energy of formation of these complexes leads to distinct retention times, enabling precise separation.

-

-

Mass Spectrometry Detection : Utilize tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for precise quantification.

-

Data Analysis : Calculate the enantiomeric excess (ee%) = [(R - S) / (R + S)] × 100. A high-quality Mecoprop-P-isobutyl product should exhibit an ee% > 98%.

Protocol 2: In Vivo Herbicidal Efficacy Assay (GR50 Determination)

Objective : To measure the biological activity of the formulation on susceptible dicotyledonous weeds.

-

Plant Cultivation : Grow target weeds (e.g., Arabidopsis thaliana) in a controlled greenhouse environment until the 3-4 true leaf stage.

-

Treatment Application : Prepare a dilution series of the Mecoprop-P-isobutyl formulation. Apply via a track sprayer to simulate field application rates.

-

Incubation : Maintain plants under standard photoperiod and temperature conditions for 14-21 days.

-

Causality: The 14-21 day incubation is critical because synthetic auxins act systemically[8]. This delay allows the herbicide to translocate from the treated foliage to the apical meristems, where it disrupts cell division and elongation.

-

-

Biomass Harvesting & Analysis : Harvest the above-ground biomass. Dry and weigh to determine the Growth Reduction 50% (GR50)—the dose required to reduce biomass by 50% compared to the untreated control[6].

Fig 2: Experimental Workflow for Validating Enantiomeric Purity and Biological Efficacy

Environmental Fate and Enantiomerization

An often-overlooked aspect of chiral herbicides is their behavior in the soil microbiome. Studies utilizing D2O/soil systems have demonstrated that soil microorganisms can facilitate chiral inversion (enantiomerization)[4]. The inactive (S)-enantiomer can be biologically inverted to the active (R)-enantiomer, and vice versa. However, the degradation of the (R)-enantiomer is typically preferential[2][4]. Utilizing the enantiopure Mecoprop-P-isobutyl significantly reduces the total chemical load applied to the environment by eliminating the inactive (S)-distomer, thereby mitigating unintended ecological consequences and preventing competitive inhibition at the receptor site.

References

-

Oekotoxzentrum. "EQS - Ecotox Centre proposal for: Mecoprop-P." Oekotoxzentrum. Available at: [Link]

-

AERU, University of Hertfordshire. "Mecoprop-P-isobutyl." Pesticide Properties DataBase (PPDB). Available at:[Link]

-

Michigan State University / Berkeley. "STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY." Michberk. Available at: [Link]

-

Juniper Publishers. "Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment." Juniper Publishers. Available at: [Link]

-

Müller, M. D., & Buser, H.-R. "Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids." Environmental Science & Technology - ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "Mecoprop-P-isobutyl | C14H19ClO3 | CID 15754794." PubChem. Available at: [Link]

Sources

- 1. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Mecoprop-P-isobutyl [sitem.herts.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mecoprop-P-isobutyl | C14H19ClO3 | CID 15754794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

The Pharmacokinetics and Synthesis of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

Executive Summary

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate , commonly known as sec-butyl mecoprop or mecoprop sec-butyl ester , is a highly specialized auxinic herbicide formulation[1]. While the free acid form of mecoprop (MCPP) is widely recognized for its efficacy against broadleaf weeds, its hydrophilic nature limits cuticular penetration. Esterifying mecoprop with sec-butyl alcohol fundamentally alters its physicochemical profile, transforming it into a lipophilic "prodrug" that rapidly partitions into plant tissues before undergoing enzymatic bioactivation[2].

This technical whitepaper provides an in-depth analysis of the chemical identity, synthesis methodologies, mechanism of action, and environmental fate of sec-butyl mecoprop, designed for researchers and formulation scientists in agrochemical development.

Chemical Identity & Physicochemical Profiling

The sec-butyl esterification of mecoprop is a deliberate structural modification designed to optimize delivery. By masking the polar carboxylic acid group, the molecule's partition coefficient (logP) is significantly increased, preventing the active ingredient from washing off the waxy cuticles of target foliage[3].

Table 1: Chemical Identity and Properties

| Parameter | Value |

| IUPAC Name | 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate |

| Common Synonyms | sec-Butyl mecoprop; Mecoprop sec-butyl ester[1] |

| CAS Registry Number | 94386-45-5[1] |

| Molecular Formula | C14H19ClO3[1] |

| Molecular Weight | 270.75 g/mol [1] |

| Herbicide Class | Phenoxyaliphatic Acid Ester (Auxin Mimic)[3] |

Synthesis Methodology: Solid-Liquid Phase Transfer Catalysis

Synthesizing phenoxy acid esters via traditional liquid-liquid phase transfer catalysis (L-L PTC) often results in poor yields due to competitive hydrolysis of the alkyl halide in the presence of water. To achieve high purity and yield of sec-butyl mecoprop, Solid-Liquid Phase Transfer Catalysis (S-L PTC) is the preferred field-proven methodology[4].

Causality & Rationale: By utilizing solid potassium carbonate ( K2CO3 ) as a mild base in an anhydrous organic solvent, water is entirely eliminated from the system. This suppresses hydrolytic side reactions. The phase transfer catalyst facilitates the migration of the mecoprop anion into the organic phase, where it can freely execute a nucleophilic attack on the sec-butyl halide, routinely achieving >95% conversion[4].

Protocol: S-L PTC Esterification of Mecoprop

-

Reagent Preparation: Dissolve 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) and sec-butyl bromide (1:1.2 molar ratio) in anhydrous toluene.

-

Catalyst Addition: Add 2 mol% of a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and finely powdered, anhydrous K2CO3 .

-

Thermal Activation: Heat the heterogeneous mixture to 100°C under continuous mechanical stirring (800 rpm). Note: High-shear stirring is critical to overcome mass transfer limitations at the solid-liquid interface.

-

Reaction Monitoring: Monitor the reaction via GC-MS. The absence of the mecoprop acid peak indicates reaction completion (typically 4-6 hours).

-

Product Isolation: Filter the reaction mixture to remove solid inorganic salts (KBr and unreacted K2CO3 ). Wash the organic filtrate with dilute HCl, followed by brine, to neutralize residual base.

-

Desiccation & Concentration: Dry the organic layer over anhydrous Na2SO4 and evaporate the toluene under reduced pressure to yield pure sec-butyl mecoprop.

Mechanism of Action: From Cuticle to Meristem

The efficacy of sec-butyl mecoprop relies on a self-validating biological delivery system. The ester itself is inactive at the receptor level; it serves solely as a lipophilic vehicle for cuticular penetration[2].

Once inside the epidermal cells, endogenous plant esterases rapidly cleave the ester bond, releasing the active mecoprop free acid[3]. This active acid translocates symplastically (via the phloem) to the apical meristems, where it mimics indole-3-acetic acid (IAA)[2]. The resulting hyperstimulation of RNA polymerase and protein synthesis leads to uncontrolled cell division, phloem plugging, epinasty (downward twisting of leaves), and ultimate tissue necrosis[2].

Fig 1: Pharmacokinetic and toxicodynamic pathway of sec-butyl mecoprop in broadleaf weeds.

Analytical Workflow: Quantifying In Planta Hydrolysis

To evaluate the bioactivation rate of sec-butyl mecoprop, researchers must quantify the ratio of intact ester to free acid in plant tissues over time.

Causality & Rationale: The primary challenge in quantifying prodrug bioactivation is ex vivo hydrolysis. If the tissue is not immediately quenched, endogenous esterases will continue to cleave the sec-butyl ester during sample preparation, artificially inflating the mecoprop acid concentration. The following protocol utilizes cryogenic quenching to create a self-validating snapshot of the true in planta pharmacokinetics.

Protocol: LC-MS/MS Quantification of Ester Bioactivation

-

Cryogenic Quenching: Immediately upon harvesting, flash-freeze the treated leaf tissue in liquid nitrogen. This denatures plant esterases and halts the conversion of the ester to the free acid.

-

Homogenization: Grind 100 mg of the frozen tissue into a fine powder using a cryogenic bead beater.

-

Extraction: Extract the powder with 1 mL of ice-cold Acetonitrile:Water (80:20, v/v) containing 0.1% formic acid. Vortex for 2 minutes.

-

Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UHPLC column. Utilize a gradient mobile phase (A: 0.1% Formic acid in water, B: Acetonitrile) to separate the highly lipophilic ester from the more polar acid.

-

Mass Spectrometry (MRM): Operate a triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Use positive electrospray ionization (ESI+) for the sec-butyl ester and negative ionization (ESI-) for the mecoprop acid. Calculate the ester-to-acid ratio based on standard calibration curves.

Environmental Fate & Microbial Degradation

Following application, any sec-butyl mecoprop that reaches the soil is rapidly hydrolyzed to mecoprop acid by soil moisture and extracellular microbial esterases. The resulting acid is subject to microbial degradation. Notably, this degradation is highly enantioselective; specific bacterial consortia (including Alcaligenes denitrificans and Pseudomonas species) exclusively degrade the herbicidally active (R)-(+)-isomer, leaving the inactive (S)-(-)-enantiomer unaffected[5].

Table 2: Environmental Degradation Kinetics

| Compartment / Matrix | Half-life (DT50) | Primary Degradation Mechanism |

| Aqueous (pH 7, 25°C) | Stable (>31 days)[6] | Hydrolysis (Minimal without esterases) |

| Soil (Aerobic) | 19 - 49 days (as acid)[6] | Microbial degradation (Enantioselective)[5] |

| Aquifer Sediment | 265 - 1624 days[6] | Slow microbial mineralization[6] |

References

-

chemicalbook.com - 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate CAS ... - 1

-

purdue.edu - Herbicide Mode-Of-Action Summary - 3

-

ucanr.edu - Mode of Action of the Growth Regulator Herbicides - 2

-

ias.ac.in - Journal of Chemical Sciences | Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester - 4

-

wfduk.org - Is substance persistent, bioaccumulative and toxic? - 6

-

researchgate.net - Enantioselective degradation of the herbicide mecoprop[2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures - 5

Sources

- 1. 1-methylpropyl 2-(4-chloro-2-methylphenoxy)propionate CAS#: 94386-45-5 [m.chemicalbook.com]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. wfduk.org [wfduk.org]

Application Note: Analytical Methods for the Detection of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate in Soil Matrices

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Environmental Researchers, and Agrochemical Development Professionals

Executive Summary

The accurate quantification of esterified phenoxy herbicides in environmental matrices is a persistent analytical challenge due to their rapid degradation and complex matrix interactions. This application note details a highly robust, self-validating analytical workflow for the extraction and quantification of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate (commonly known as mecoprop sec-butyl ester or CMPP sec-butyl) in soil. By leveraging an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with tandem Gas Chromatography-Mass Spectrometry (GC-MS/MS), this protocol ensures the preservation of the intact ester bond while effectively eliminating humic acid interferences.

Chemical Context & Physicochemical Profiling

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is an ester derivative of the phenoxyalkanoic acid herbicide mecoprop. In agrochemical formulations, esterification is utilized to increase lipophilicity, thereby enhancing foliar penetration. However, upon contact with soil moisture and microbial esterases, these esters are highly susceptible to hydrolysis, reverting to the active free acid form [1].

To successfully detect the intact ester in soil, the analytical method must arrest this hydrolysis immediately upon sample collection and throughout the extraction process.

Table 1: Physicochemical Properties

| Parameter | Value / Description | Analytical Consequence |

| IUPAC Name | 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate | Target analyte identity. |

| CAS Number | 94386-45-5 | Unique identifier for reference standards. |

| Molecular Formula | C₁₄H₁₉ClO₃ | Determines precursor ion mass (270.75 g/mol ). |

| Volatility | Moderate to High | Amenable to direct GC-MS/MS without derivatization. |

| Stability | Labile in alkaline/neutral aqueous conditions | Requires acidic extraction conditions to prevent hydrolysis. |

Mechanistic Insights: Preserving Ester Integrity

The primary mechanism of loss for phenoxy acid esters in soil is base-catalyzed or enzymatic hydrolysis. If a standard neutral extraction solvent is used, the ester will rapidly convert to free mecoprop and subsequently degrade into 4-chloro-2-methylphenol [2].

To counteract this, our protocol employs Acetonitrile acidified with 1% Acetic Acid . The low pH protonates the matrix and inhibits esterase activity, locking the analyte in its esterified state. Furthermore, during the clean-up phase, the use of Primary Secondary Amine (PSA) sorbent is a strategic choice. While PSA is typically avoided when analyzing free acidic pesticides (as it retains them), it is ideal for ester analysis. The PSA sorbent strongly binds and removes co-extracted humic acids and any naturally hydrolyzed free mecoprop from the soil, leaving the neutral mecoprop sec-butyl ester perfectly intact in the supernatant.

Figure 1: Environmental degradation pathway of mecoprop sec-butyl ester in soil matrices.

Analytical Methodology: The Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating surrogate standards prior to extraction and utilizing matrix-matched calibration, the method inherently corrects for extraction inefficiencies and GC inlet matrix-enhancement effects.

Reagents & Materials

-

Solvents: Acetonitrile (LC-MS grade), Hexane (Pesticide grade), Glacial Acetic Acid.

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

dSPE Sorbents: PSA (Primary Secondary Amine), C18 (Octadecylsilane).

-

Standards: 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate (Analytical standard, >98% purity), Triphenylphosphate (Surrogate Standard).

Step-by-Step Extraction Workflow

-

Sample Preparation: Lyophilize or air-dry the soil sample in the dark at room temperature. Sieve the soil through a 2 mm mesh to ensure homogeneity.

-

Weighing & Spiking: Weigh exactly 5.0 g (± 0.05 g) of the sieved soil into a 50 mL PTFE centrifuge tube. Spike with 50 µL of the surrogate standard (Triphenylphosphate, 10 µg/mL). Causality: Spiking before solvent addition ensures the surrogate experiences the exact same partitioning thermodynamics as the native analyte.

-

Hydration: Add 5 mL of LC-MS grade water. Vortex for 1 minute and let stand for 10 minutes. Causality: Hydration opens the soil pores, allowing the organic solvent to access bound residues.

-

Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) Acetic Acid. Shake vigorously using a mechanical shaker for 15 minutes.

-

Partitioning: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake immediately for 1 minute to prevent agglomeration of the MgSO₄, then centrifuge at 4000 rpm for 5 minutes.

-

Clean-up (dSPE): Transfer 5 mL of the upper organic layer to a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Solvent Exchange (Optional but recommended for GC): Transfer 2 mL of the cleaned extract to a glass vial, evaporate to near dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 2 mL of Hexane.

Figure 2: Acidified QuEChERS extraction workflow for mecoprop sec-butyl ester.

Instrumental Parameters (GC-MS/MS)

Gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity.

-

Column: HP-5MS UI (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

-

Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 10°C/min to 280°C (hold 3 min).

Table 2: GC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | CE (eV) | Qualifier Ion (m/z) | CE (eV) |

| Mecoprop sec-butyl ester | 214 | 142 | 15 | 125 | 25 |

| Triphenylphosphate (IS) | 326 | 77 | 20 | 215 | 15 |

(Note: The precursor ion m/z 214 represents the mecoprop acid radical cation formed after the loss of the sec-butyl group in the EI source. The m/z 142 ion corresponds to the cleavage at the ether linkage yielding the 4-chloro-2-methylphenol fragment).

Quality Assurance & Method Validation

To ensure the trustworthiness of the generated data, the following QA/QC parameters must be strictly adhered to:

-

Matrix-Matched Calibration: Soil extracts contain heavy matrix components that block active sites in the GC liner, causing an artificially enhanced signal for the analyte compared to solvent standards. Calibration curves (0.01 to 1.0 µg/mL) MUST be prepared in blank soil extracts.

-

Procedural Blanks: One blank soil sample must be extracted per batch of 10 samples to verify the absence of laboratory contamination or carryover.

-

Recovery Criteria: Acceptable recovery for the surrogate standard and spiked QC samples should fall between 70% and 120%, with a Relative Standard Deviation (RSD) of ≤ 15%.

Table 3: Expected Method Validation Metrics

| Parameter | Target Specification |

| Linearity (R²) | > 0.995 (Matrix-matched) |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 2.0 µg/kg |

| Mean Recovery (Spike at 10 µg/kg) | 85% - 105% |

| Intra-day Precision (RSD) | < 10% |

References

-

Kaczynski, P., & Łozowicka, B. (2017). "Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis." Journal of Agricultural and Food Chemistry, 65(7), 1423-1434. URL:[Link][1]

-

U.S. Environmental Protection Agency (EPA). (2019). "Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil." URL: [Link][2]

Sources

Application Note: LC-MS/MS Analysis of Mecoprop-P-isobutyl in Environmental Matrices

Target Audience: Researchers, Analytical Scientists, and Environmental Toxicologists

Mechanistic Context: The Ester vs. Acid Paradigm

Mecoprop-P-isobutyl (2-methylpropyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate) is a highly lipophilic ester derivative of the widely used phenoxy herbicide Mecoprop-P [1]. While the free acid form of Mecoprop-P is highly mobile in aqueous environments and frequently detected in groundwater [4], the isobutyl ester partitions strongly into soil organic matter and sediment due to its high octanol-water partition coefficient ( Kow ).

The primary analytical challenge in environmental monitoring is preserving the ester linkage. In the environment, phenoxy esters are subject to microbial and chemical hydrolysis, eventually degrading into the free acid. Regulatory frameworks often require the differentiation of the intact ester from the free acid to accurately model environmental fate and runoff kinetics. Traditional multi-residue methods frequently employ alkaline hydrolysis to convert all esterified forms into the free acid for total quantification [2]. However, to quantify the intact Mecoprop-P-isobutyl, the extraction methodology must be strictly non-hydrolytic.

Scientific Integrity: Causality in Method Design

Extraction Dynamics (Modified QuEChERS & SPE)

For soil matrices, a modified QuEChERS approach is utilized. Acetonitrile (MeCN) is selected as the extraction solvent over methanol. Because MeCN is an aprotic solvent, it eliminates the risk of artifactual transesterification or chemical hydrolysis during the extraction process. The addition of anhydrous magnesium sulfate ( MgSO4 ) drives an exothermic salting-out effect, forcing the highly lipophilic ester into the organic phase while simultaneously dehydrating the matrix to halt microbial esterase activity.

For water samples, Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is employed. The lipophilic nature of the isobutyl ester requires a strong organic elution (100% MeCN) to disrupt hydrophobic interactions with the sorbent bed.

Ionization Strategy

The choice of ionization mode is dictated by the molecule's proton affinity. The free acid, Mecoprop-P, readily deprotonates to form [M−H]− in Negative Electrospray Ionization (ESI-). Conversely, the isobutyl ester lacks an acidic proton. Therefore, Positive Electrospray Ionization (ESI+) is mandatory, utilizing the acidic mobile phase (0.1% formic acid) to generate the [M+H]+ precursor ion at m/z 271.1 [3].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate intrinsic Quality Control (QC) checkpoints to continuously verify extraction efficiency and instrument stability.

Protocol A: Soil Extraction (Non-Hydrolytic QuEChERS)

-

Sample Hydration: Weigh 5.0 g of homogenized, lyophilized soil into a 50 mL PTFE centrifuge tube. Add 5 mL of LC-MS grade water and vortex for 30 seconds. Causality: Hydration swells the soil pores, allowing the organic solvent to access bound residues.

-

Spiking: Add 50 µL of Mecoprop-P-isobutyl- d3 internal standard (IS) solution (1 µg/mL).

-

Aprotic Extraction: Add 10 mL of cold Acetonitrile. Shake mechanically for 5 minutes.

-

Partitioning: Add pre-weighed QuEChERS extraction salts (4 g MgSO4 , 1 g NaCl ). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

-

Clean-up: Transfer 1 mL of the upper MeCN layer to a dispersive SPE (dSPE) tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). Caution: Do not use Strong Anion Exchange (SAX) sorbents, as their basicity can catalyze ester hydrolysis [2].

-

Filtration: Centrifuge the dSPE tube and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol B: Water Extraction (Solid Phase Extraction)

-

Preparation: Filter 100 mL of environmental water through a 0.45 µm glass fiber filter to remove suspended particulate matter. Spike with the IS.

-

Conditioning: Condition a 200 mg HLB SPE cartridge with 5 mL MeCN followed by 5 mL LC-MS grade water.

-

Loading: Pass the water sample through the cartridge at a controlled flow rate of 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% MeCN in water to remove polar interferences. Dry the cartridge under a vacuum for 10 minutes.

-

Elution: Elute the target analytes with 2 × 3 mL of 100% MeCN.

-

Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 30°C (avoid higher temperatures to prevent volatilization of the ester) and reconstitute in 1 mL of 50:50 Water:MeCN.

Protocol C: The Self-Validating QC System

-

Surrogate Recovery: The d3 -labeled internal standard accounts for matrix effects and extraction losses. Acceptable recovery must fall between 75% and 115%.

-

Matrix Spikes (MS/MSD): Process a matrix spike and matrix spike duplicate every 20 samples to validate accuracy and precision. The Relative Standard Deviation (RSD) must be < 15%.

-

Continuing Calibration Verification (CCV): Inject a mid-level calibration standard every 10 samples. The calculated concentration must be within ±10% of the true value to confirm mass spectrometer stability.

Instrumental Parameters & Data Presentation

Table 1: Liquid Chromatography Gradient Conditions

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 90 | 10 |

| 1.0 | 0.4 | 90 | 10 |

| 5.0 | 0.4 | 5 | 95 |

| 7.0 | 0.4 | 5 | 95 |

| 7.1 | 0.4 | 90 | 10 |

| 10.0 | 0.4 | 90 | 10 |

Table 2: MS/MS MRM Transitions (Positive ESI)

Collision Gas: Argon | Source Temperature: 450°C

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Mecoprop-P-isobutyl | 271.1 | 197.0 | 169.0 | 15 / 25 |

| Mecoprop-P-isobutyl- d3 | 274.1 | 200.0 | - | 15 |

Table 3: Method Performance Summary

| Matrix | LOD | LOQ | Mean Recovery (%) | Precision (RSD, %) |

| Soil | 0.5 µg/kg | 1.5 µg/kg | 88 - 94 | < 8.0 |

| Water | 0.01 µg/L | 0.05 µg/L | 91 - 96 | < 6.5 |

Workflow Visualization

Logical workflow for the non-hydrolytic extraction and LC-MS/MS quantification of Mecoprop-P-isobutyl.

References

-

mecoprop-P-isobutyl data sheet , BCPC Pesticide Compendium. URL:[Link]

-

EURL-SRM - Analytical Observations Report , EURL Pesticides. URL:[Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil , U.S. Environmental Protection Agency. URL:[Link]

-

Attenuation of mecoprop in the subsurface , GOV.UK. URL: [Link]

Application Note: Extraction and Quantification of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate from Plant Tissues

Target Audience: Analytical Chemists, Agronomic Researchers, and Pharmacokinetic Scientists Compound: 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate (Mecoprop sec-butyl ester) Matrix: Complex Plant Tissues (e.g., Cereal crops, Turfgrass)

Executive Summary & Analytical Challenges

"1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate" (CAS: 94386-45-5) is a highly effective, selectively systemic phenoxyalkanoic acid herbicide. Formulated as a sec-butyl ester, it rapidly penetrates the plant cuticle before undergoing in planta enzymatic cleavage into its active free acid form, Mecoprop-P. Once active, it functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible broadleaf weeds [1].

The Analytical Dilemma: Most standardized pesticide extraction protocols utilize strong alkaline hydrolysis (e.g., NaOH treatment) to release matrix-bound residues [2]. While effective for determining total mecoprop load, alkaline hydrolysis actively destroys the ester linkage, making it impossible to quantify the specific sec-butyl ester formulation.

To resolve this, we present a highly controlled, non-hydrolytic Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology [3]. This self-validating protocol is engineered to extract the intact sec-butyl ester alongside its free acid metabolite without inducing artificial degradation.

Mechanistic Causality of the Extraction Design

Designing an extraction protocol for a labile ester requires strict environmental control. Every step in this workflow is governed by chemical causality:

-

Enzymatic Quenching via Cryomilling: Plant esterases remain active post-harvest. Flash-freezing the tissue in liquid nitrogen immediately halts enzymatic cleavage of the sec-butyl ester, preserving the true pharmacokinetic profile at the exact moment of harvest.

-

pH-Directed Partitioning: The sec-butyl ester is a neutral, hydrophobic molecule, whereas the free mecoprop acid is highly polar (pKa ~ 3.1). By utilizing a citrate-buffered QuEChERS system (pH ~ 5.0 - 5.5) and acidifying the extraction solvent with 1% formic acid, we ensure the free acid remains protonated (neutralized). This forces both the ester and the acid to partition efficiently into the organic acetonitrile layer [4].

-

Sorbent Exclusion (The PSA Problem): Traditional QuEChERS relies on Primary Secondary Amine (PSA) during the Dispersive Solid-Phase Extraction (dSPE) step to remove organic acids. However, PSA will irreversibly bind the free mecoprop acid. To allow simultaneous extraction, we strictly omit PSA, replacing it with End-capped C18 (for lipid removal) and Graphitized Carbon Black (GCB) (for chlorophyll removal) [2].

Fig 1. Non-hydrolytic QuEChERS workflow for intact mecoprop ester extraction.

Step-by-Step Experimental Protocol

Phase 1: Self-Validating Sample Preparation

-

Harvest & Quench: Immediately plunge 50 g of harvested plant tissue into liquid nitrogen.

-

Surrogate Spiking: Add 100 µL of a surrogate standard (e.g., Triphenylphosphate, 1 µg/mL) directly to the frozen tissue. Causality: Recovering the surrogate at the end of the workflow validates the physical extraction efficiency independently of the target analyte.

-

Homogenization: Pulverize the tissue to a fine powder (<100 µm particle size) using a cryogenic mill. Store at -80°C if not extracting immediately.

Phase 2: Modified QuEChERS Extraction

-

Weighing: Transfer 10.0 g (± 0.1 g) of the homogenized frozen tissue into a 50 mL PTFE centrifuge tube.

-

Solvent Addition: Add 10 mL of cold HPLC-grade Acetonitrile (MeCN) containing 1% Formic Acid (v/v).

-

Internal Standard: Spike with an isotopically labeled internal standard (e.g., Mecoprop-D3) to correct for downstream LC-MS/MS matrix suppression. Vortex vigorously for 1 minute.

-

Salting Out: Add Citrate Extraction Salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).

-

Agitation & Separation: Shake the tubes on a mechanical Geno/Grinder at 1500 rpm for 3 minutes to ensure complete solvent-matrix interaction. Centrifuge at 5000 × g for 5 minutes at 4°C to achieve phase separation.

Phase 3: Targeted dSPE Cleanup

-

Transfer: Aspirate a 1.5 mL aliquot of the upper organic (MeCN) layer and transfer it into a 2 mL dSPE microcentrifuge tube.

-

Sorbent Matrix: The dSPE tube must contain 150 mg anhydrous MgSO4, 50 mg C18 (end-capped), and 7.5 mg GCB. (Critical: Verify the absence of PSA).

-

Purification: Vortex for 1 minute to disperse the sorbents, allowing C18 to sequester waxes/lipids and GCB to bind sterically flat pigments like chlorophyll.

-

Final Filtration: Centrifuge at 10,000 × g for 3 minutes. Filter the purified supernatant through a 0.22 μm PTFE syringe filter directly into an amber autosampler vial for LC-MS/MS analysis.

Quantitative Validation Data

The following table summarizes the expected quantitative performance of this protocol when analyzing both the intact sec-butyl ester and the free acid metabolite in a complex cereal matrix (e.g., wheat), based on established phenoxy herbicide validation parameters[4].

| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Mecoprop sec-butyl ester | 0.05 | 92.4 | 4.1 | 1.5 | 5.0 |

| Mecoprop sec-butyl ester | 0.50 | 95.1 | 3.8 | 1.5 | 5.0 |

| Mecoprop (Free Acid) | 0.05 | 88.7 | 6.2 | 2.0 | 5.0 |

| Mecoprop (Free Acid) | 0.50 | 91.3 | 5.5 | 2.0 | 5.0 |

Data Note: Recoveries falling within the 70–120% range with an RSD ≤ 20% satisfy the strict requirements of the SANTE/11312/2021 analytical quality control guidelines.

Pharmacodynamic Context: Mechanism of Action

Understanding the biological fate of the extracted compound is crucial for drug development and agronomic professionals. Once the sec-butyl ester is cleaved in the plant, the resulting Mecoprop-P acts as a potent synthetic auxin. It binds to the TIR1/AFB receptor family, precipitating the degradation of repressor proteins and triggering an unsustainable cascade of gene expression [1].

Fig 2. Mechanism of Mecoprop-P mimicking endogenous auxin signaling.

References

-

Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis Journal of Agricultural and Food Chemistry - ACS Publications[Link]

-

Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS National Institutes of Health (NIH) / PubMed [Link]

Application Notes and Protocols for Mecoprop-P-isobutyl in the Selective Control of Broadleaf Weeds

Abstract

Mecoprop-P-isobutyl is a selective, systemic, post-emergence herbicide belonging to the phenoxypropionic acid class.[1][2] As an ester derivative of Mecoprop-P, the herbicidally active (R)-enantiomer of mecoprop, it is employed for the control of a wide spectrum of broadleaf weeds in turf, sports fields, and cereal crops.[1][3] Its mechanism of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to unregulated and disorganized growth in susceptible dicotyledonous plants, ultimately causing their death.[4][5][6] This guide provides a comprehensive overview of Mecoprop-P-isobutyl, detailing its mechanism of action, application parameters, and validated experimental protocols for efficacy testing and residue analysis. It is intended for researchers, scientists, and professionals engaged in herbicide research and development.

Scientific Foundation and Mechanism of Action

Chemical Identity and Properties

Mecoprop-P-isobutyl is the 2-methylpropyl ester of Mecoprop-P.[2] The parent compound, mecoprop, exists as a racemic mixture of two isomers, but only the (R)-(+)-enantiomer, Mecoprop-P, possesses significant herbicidal activity.[4][5] The esterification with isobutanol results in Mecoprop-P-isobutyl, a compound often formulated in emulsifiable concentrates for effective spray application.[1]

| Property | Value | Source |

| IUPAC Name | 2-methylpropyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate | [2][7] |

| CAS Number | 101012-85-5 | [2][7] |

| Molecular Formula | C₁₄H₁₉ClO₃ | [7][8] |

| Molecular Weight | 270.75 g/mol | [7][8] |

| Mode of Action | Synthetic Auxin | [1][4] |

| Herbicide Group | WSSA: Group 4; HRAC: Group O | [1][9] |

Molecular Mechanism of Action

Mecoprop-P-isobutyl itself is not the active herbicide. Following application, it is rapidly hydrolyzed in the plant to Mecoprop-P. Mecoprop-P mimics the plant hormone auxin, binding to auxin receptors such as the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[6] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors activates auxin-responsive genes, leading to a cascade of phytotoxic effects including uncontrolled cell division, epinastic growth, and disruption of normal plant development, which ultimately results in the death of the susceptible broadleaf weed.[6]

Caption: Mechanism of action for Mecoprop-P in a susceptible plant cell.

Basis of Selectivity

The selectivity of Mecoprop-P against broadleaf weeds (dicots) with minimal impact on grasses (monocots) is a key feature. This is attributed to several factors, including differences in metabolic degradation. Tolerant grass species can rapidly metabolize Mecoprop-P through processes like hydroxylation or demethylation, primarily via cytochrome P450 enzymes, rendering it inactive.[6] Susceptible broadleaf weeds metabolize the herbicide much more slowly, allowing it to accumulate to phytotoxic levels.[6] Differences in vascular structure and the ability to translocate the herbicide away from active sites also contribute to this selectivity.

Application Guidelines and Efficacy

Target Weeds and Application Rates

Mecoprop-P-isobutyl is effective against a range of annual and perennial broadleaf weeds. Efficacy is highest when weeds are young and actively growing.[10][11] Application rates must be calibrated based on the target weed, its growth stage, and the crop or turf species being treated.

| Application Site | Target Weeds | Growth Stage | Typical Application Rate (Product) | Source(s) |

| Cereals (Wheat, Barley, Oats) | Chickweed, Cleavers, Lamb's Quarters, Wild Mustard, Volunteer Clover | Seedling (2-4 leaf stage) | 5.5 L/ha | [9][12] |

| Mature | 7.0 L/ha | [9][12] | ||

| Established Turf (Fescues, Bluegrasses, Ryegrasses) | Common Chickweed, Mouse-ear Chickweed, Plantain, Clover | Seedling | 5.5 L/ha (60 mL/100 m²) | [9][12] |

| Established | 8.5 L/ha (90 mL/100 m²) | [9][12] | ||

| Buttercup, Creeping Charlie, Black Medic | Actively Growing | 8.5 L/ha (90 mL/100 m²) | [9][11] |

Note: Rates are indicative and users must consult the specific product label for precise instructions. Product concentrations may vary.

Environmental and Application Conditions

Optimizing the performance of Mecoprop-P-isobutyl requires adherence to specific environmental and application conditions.

-

Weed Growth: Apply to actively growing weeds that are not under stress from drought, heat, or waterlogging.[10][13]

-

Temperature: Avoid application in very hot weather (e.g., >85°F or 27°C) or during periods of significant temperature fluctuation.[11][14][15]

-

Rainfastness: The product requires a period of 4-6 hours without rainfall following application to ensure adequate absorption.[11] Do not irrigate for at least 24 hours post-application.[10][15]

-

Wind: To prevent spray drift to non-target susceptible plants, do not spray when winds exceed five miles per hour.[15] Use nozzles that produce coarse droplets to minimize drift.[15]

-

Mowing: For turf applications, do not mow for 2-3 days before or after treatment to ensure maximum leaf surface area for herbicide uptake.[10][15]

Experimental Protocols

Protocol: Whole-Plant Dose-Response Bioassay

This protocol is designed to quantify the herbicidal efficacy of Mecoprop-P-isobutyl on a target weed species and determine the Effective Dose (ED₅₀) or Growth Reduction (GR₅₀) value.

Causality: A dose-response assay is fundamental to understanding a herbicide's potency. By applying a range of doses, we can establish a quantitative relationship between the amount of herbicide applied and the biological response (e.g., biomass reduction). This is critical for determining field application rates and for comparing the susceptibility of different weed species.

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Methodology:

-

Plant Propagation: Sow seeds of the target weed species in pots with a standardized potting mix. Grow in a controlled environment (e.g., 22°C day / 18°C night, 16-hour photoperiod) until plants reach the 2-4 true leaf stage.[6]

-

Herbicide Preparation: Prepare a stock solution of Mecoprop-P-isobutyl in an appropriate solvent/adjuvant mixture. Perform serial dilutions to create a range of at least 6-8 application rates expected to cause between 0% and 100% growth inhibition. Include a herbicide-free control.[6]

-

Application: Calibrate a laboratory track sprayer to deliver a consistent spray volume (e.g., 200 L/ha). Apply the respective herbicide treatments to replicated pots for each dose.

-

Post-Treatment Incubation: Return treated plants to the controlled environment. Water as needed, avoiding wetting of the foliage for the first 24 hours.

-

Data Collection: After a set period (e.g., 14-21 days), harvest the above-ground biomass from each pot. Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

-

Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the control plants. Use statistical software to fit the data to a four-parameter log-logistic regression model to determine the GR₅₀ value (the dose causing 50% growth reduction).

Protocol: Sample Preparation and Analysis of Mecoprop-P Residues

This protocol outlines a general method for the extraction and quantification of Mecoprop-P (as the active metabolite) from soil or plant tissue using High-Performance Liquid Chromatography (HPLC).

Causality: Understanding the environmental fate and potential for residue accumulation is critical for regulatory approval and risk assessment. This protocol provides a reliable method to extract the herbicide from complex matrices and quantify it with high sensitivity and selectivity, ensuring data integrity for safety evaluations.

Caption: Workflow for sample preparation and analysis of Mecoprop-P residues.

Methodology:

-

Sample Extraction:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water (pH ~2.5).[16]

-

Acidify the sample extract to pH ~2.5. This ensures Mecoprop-P is in its protonated form, maximizing retention on the non-polar C18 sorbent.

-

Load the acidified extract onto the SPE cartridge.[16]

-

Wash the cartridge with deionized water to remove polar interferences.[16]

-

-

Elution and Concentration:

-

Elute the retained Mecoprop-P from the cartridge with a suitable solvent like methanol or acetonitrile.[16]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Analysis:

Resistance Management and Safety

Herbicide Resistance

Mecoprop-P is a Group 4 (WSSA) herbicide.[1] The repeated use of herbicides with the same mode of action can lead to the selection of naturally resistant weed biotypes.[9] To delay the development of resistance, an integrated weed management strategy should be employed. This includes:

-

Rotating the use of Mecoprop-P with herbicides from different mode-of-action groups.[9]

-

Using tank mixtures with herbicides from different groups where permitted.[9]

-

Employing cultural and mechanical weed control practices.

-

Monitoring treated fields for the development of resistant weed populations.[9]

Safety and Handling

Mecoprop-P formulations can cause serious eye damage and are harmful if swallowed.[18][19] All handling and application must be performed in accordance with the product's Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and appropriate clothing during mixing, loading, and application.[18]

-

Environmental Precautions: Mecoprop-P is toxic to non-target terrestrial plants and aquatic organisms.[12] Do not apply directly to water or in areas where surface runoff is likely.[12][19] Observe all buffer zones specified on the product label.

-

Storage: Store in a cool, dry, well-ventilated area away from food, drink, and animal feedstuffs.[19] Protect from freezing.[11]

References

-

Mecoprop-P (Ref: BAS 037H) - AERU - University of Hertfordshire. (2026, February 19). AERU. Retrieved from [Link]

-

Selective herbicide for broadleaf, broad-spectrum broadleaf weed control in cereals, ryegrass seed crops and turf grasses. (n.d.). Nufarm. Retrieved from [Link]

-

Controlling Broadleaf Weeds in the Lawn. (n.d.). Iowa State University Extension and Outreach. Retrieved from [Link]

-

A Selective Herbicide. (n.d.). Manufacturer Label. Retrieved from [Link]

-

For selective annual grass and broadleaf weed control as per the Directions for Use. (n.d.). Genfarm. Retrieved from [Link]

-

Broadleaf Weed Chemical Control. (n.d.). Kansas State University. Retrieved from [Link]

-

How do I use selective herbicides to safely remove common weeds from sown mixed pastures?. (n.d.). Meat & Livestock Australia. Retrieved from [Link]

-

Mecoprop-P - Oj Compagnie. (n.d.). Oj Compagnie. Retrieved from [Link]

-

Mecoprop-P-isobutyl - AERU. (2026, February 19). AERU. Retrieved from [Link]

-

MECOPROP-P HERBICIDE LIQUID - Loveland Products Canada. (2012, December 19). Loveland Products Canada. Retrieved from [Link]

-

MECOPROP - EXTOXNET PIP. (1995, September). Extension Toxicology Network. Retrieved from [Link]

-

Pesticide Fate in the Environment: A Guide for Field Inspectors. (n.d.). Illinois State Water Survey. Retrieved from [Link]

-

Attenuation of mecoprop in the subsurface. (n.d.). GOV.UK. Retrieved from [Link]

-

Mecoprop-P-dimethylammonium - AERU. (2026, February 27). AERU. Retrieved from [Link]

-

MECOPROP-P HERBICIDE LIQUID - Nova Turf. (2012, December 19). Nova Turf. Retrieved from [Link]

-

mecoprop-P-isobutyl data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved from [Link]

-

SAFETY DATA SHEET MECOPROP-P PCP 27891. (n.d.). Loveland Products Canada. Retrieved from [Link]

-

III Analytical Methods. (n.d.). Government Publication. Retrieved from [Link]

-

Safety Data Sheet: mecoprop-P and its salts. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). United States Environmental Protection Agency. Retrieved from [Link]

-

Weed Resistance to Herbicides–Mechanisms and Molecular Basis. (2007). Acta Agriculturae Serbica, Vol.XII, 24, 19-40. Retrieved from [Link]

-

HERBICIDE-RESISTANT WEEDS. (n.d.). LSU AgCenter. Retrieved from [Link]

-

Mecoprop-P-isobutyl. (n.d.). PubChem. Retrieved from [Link]

-

A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. (n.d.). PubMed. Retrieved from [Link]

-

Structural simplification: an efficient strategy in lead optimization. (n.d.). PMC. Retrieved from [Link]

-

MECOPROP-P-ISOBUTYL. (n.d.). gsrs. Retrieved from [Link]

-

Optimising Herbicide Performance. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. (2019, December 12). PubMed. Retrieved from [Link]

Sources

- 1. Mecoprop-P-isobutyl [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 4. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mecoprop-P-isobutyl | C14H19ClO3 | CID 15754794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. novaturf.ca [novaturf.ca]

- 10. Broadleaf Weed Chemical Control | K-State | Kansas State University [k-state.edu]

- 11. ojcompagnie.com [ojcompagnie.com]

- 12. lovelandproducts.ca [lovelandproducts.ca]

- 13. mla.com.au [mla.com.au]

- 14. cdn.nufarm.com [cdn.nufarm.com]

- 15. Controlling Broadleaf Weeds in the Lawn | Iowa State University Extension and Outreach Small Farm Sustainability [extension.iastate.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. epa.gov [epa.gov]

- 18. irp.cdn-website.com [irp.cdn-website.com]

- 19. chemos.de [chemos.de]

Application Note: Synthesis and Purification of Mecoprop-P-isobutyl for Research Applications

Introduction

This application note provides a detailed, field-proven guide for the synthesis and purification of Mecoprop-P-isobutyl. The methodology is designed to be robust and reproducible, yielding a final product of high chemical and enantiomeric purity suitable for demanding research applications. We will delve into the causality behind the procedural choices, offering insights that bridge theoretical chemistry with practical laboratory execution.

Part 1: Synthesis of Mecoprop-P-isobutyl

Principle of Synthesis

The synthesis of Mecoprop-P-isobutyl is achieved through the esterification of the parent carboxylic acid, Mecoprop-P ((R)-2-(4-chloro-2-methylphenoxy)propanoic acid), with isobutanol.[4] A direct acid-catalyzed Fischer esterification is a common and effective method for this transformation. The reaction is reversible and is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[5]

A critical consideration in this synthesis is the preservation of the chiral center at the alpha-carbon of the propanoate moiety.[4] Harsh reaction conditions can lead to racemization, diminishing the enantiomeric purity of the final product. Therefore, the chosen protocol employs moderately elevated temperatures and a strong acid catalyst (concentrated sulfuric acid) to achieve a reasonable reaction rate while minimizing this risk.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude Mecoprop-P-isobutyl.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Mecoprop-P (>98% purity) | Round-bottom flask (250 mL) |

| Isobutanol (Anhydrous) | Dean-Stark apparatus |

| Toluene (Anhydrous) | Reflux condenser |

| Sulfuric Acid (Concentrated, 98%) | Magnetic stirrer and stir bar |

| Sodium Bicarbonate (NaHCO₃) | Heating mantle with temperature control |

| Sodium Chloride (NaCl) | Separatory funnel (500 mL) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Dichloromethane (DCM, HPLC grade) | Standard laboratory glassware |

| Ethyl Acetate (EtOAc, HPLC grade) | Thin-Layer Chromatography (TLC) plates |

| Hexanes (HPLC grade) | UV lamp for TLC visualization |

| Deionized Water |

Detailed Synthesis Protocol

-

Reactor Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction quenching. The setup should be in a fume hood.

-

Charging Reagents: To the flask, add Mecoprop-P (e.g., 10.0 g, 1.0 eq). Add isobutanol (2.0 - 3.0 eq) and toluene (100 mL). The toluene serves as a solvent and facilitates the azeotropic removal of water, driving the equilibrium towards the ester product.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise to the mixture. The addition is exothermic and should be done slowly.

-

Reaction: Heat the mixture to reflux using the heating mantle. Water will begin to collect in the side arm of the Dean-Stark apparatus as it forms a low-boiling azeotrope with toluene.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a solvent system such as 7:3 Hexanes:Ethyl Acetate. The disappearance of the Mecoprop-P spot (which is much more polar than the ester product) indicates the reaction is nearing completion. Typically, the reaction is complete within 4-6 hours.

-

Quenching and Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes the sulfuric acid catalyst and removes any unreacted Mecoprop-P. Caution: CO₂ gas will evolve; vent the funnel frequently.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine (saturated NaCl solution) to remove water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Remove the toluene solvent using a rotary evaporator. The resulting oil is the crude Mecoprop-P-isobutyl, which will be carried forward for purification.

Part 2: Purification of Mecoprop-P-isobutyl

Principle of Purification

The crude product from the synthesis contains the desired Mecoprop-P-isobutyl ester, as well as unreacted isobutanol, residual toluene, and potentially some side-products. Flash column chromatography is an effective method for separating the non-polar ester product from these more polar or more volatile impurities.[6] Silica gel is used as the stationary phase, and a gradient of non-polar to moderately polar solvents is used to elute the compounds based on their polarity.

Purification Workflow Diagram

Caption: Workflow for the purification of Mecoprop-P-isobutyl.

Detailed Purification Protocol

-

Column Preparation: Prepare a glass chromatography column packed with silica gel in a slurry of 100% hexanes. The amount of silica should be approximately 50-100 times the weight of the crude product.

-

Sample Loading: Dissolve the crude Mecoprop-P-isobutyl oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This dry-loading method generally results in better separation. Carefully add this powder to the top of the prepared column.

-

Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate (EtOAc). A suggested gradient is as follows:

-

100% Hexanes (2 column volumes)

-

98:2 Hexanes:EtOAc (4 column volumes)

-

95:5 Hexanes:EtOAc (4 column volumes)

-

90:10 Hexanes:EtOAc (until product has fully eluted)

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) as the solvent elutes from the column.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. The Mecoprop-P-isobutyl ester will have a higher Rf value than the more polar impurities.

-

Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified Mecoprop-P-isobutyl as a clear oil.

Part 3: Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, chemical purity, and enantiomeric integrity of the synthesized compound.

Protocol: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.[7][8][9]

| HPLC Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 290 nm[10] |

| Injection Volume | 10 µL |

| Column Temp. | 40°C[11] |

Procedure:

-

Prepare a stock solution of the purified Mecoprop-P-isobutyl in acetonitrile (e.g., 1 mg/mL).

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A purity of >98% is typically desired for research-grade material.

Protocol: Enantiomeric Purity by Chiral HPLC

This is the most critical analysis to ensure that the stereocenter was not compromised during synthesis. The goal is to separate the (R)- and (S)-enantiomers.[2][12]

| Chiral HPLC Parameter | Condition |

| Column | Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IM[12] |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)[12] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Procedure:

-

Analyze the purified product using the chiral HPLC method.

-

If available, inject an analytical standard of racemic Mecoprop-isobutyl to determine the retention times of both the (R) and (S) enantiomers.

-